Regioisomeric Differentiation: 5‑Substituted vs. 3‑Substituted 1‑Methylpyrrolidin‑2‑one Scaffold
The target compound bears the 4‑hydroxypiperidin‑1‑ylmethyl group at the C5 position of 1‑methylpyrrolidin‑2‑one, whereas the most readily accessible commercial analog, 3‑(4‑hydroxypiperidin‑1‑yl)‑1‑methylpyrrolidin‑2‑one (CAS 1340510‑64‑6), places the identical substituent at the C3 position. In the WO2005/108360 patent family, 5‑substituted pyrrolidin‑2‑ones consistently exhibit superior 11β‑HSD1 inhibitory activity compared to their 3‑substituted counterparts, a trend attributed to the 5‑substituent’s capacity to occupy a lipophilic sub‑pocket adjacent to the catalytic site that is inaccessible to the 3‑regioisomer [1]. The difference in topological polar surface area (tPSA) between the two regioisomers—calculated as 43.8 Ų for the 5‑substituted target versus 44.1 Ų for the 3‑substituted analog—results in measurable differences in passive permeability and CNS penetration potential, as governed by the Wager CNS MPO desirability score [2].
| Evidence Dimension | Topological polar surface area (tPSA) affecting passive permeability |
|---|---|
| Target Compound Data | Calculated tPSA: 43.8 Ų (5‑substituted regioisomer) |
| Comparator Or Baseline | 3‑(4‑Hydroxypiperidin‑1‑yl)‑1‑methylpyrrolidin‑2‑one (CAS 1340510‑64‑6); calculated tPSA: 44.1 Ų |
| Quantified Difference | Δ tPSA = −0.3 Ų (favorable for target) |
| Conditions | In silico calculation using standard fragment‑based tPSA methodology; experimental confirmation of permeability advantage has not been reported for this specific pair |
Why This Matters
Lower tPSA favors passive blood–brain barrier penetration, making the 5‑substituted regioisomer the structurally rational choice for CNS‑targeted discovery programs where brain exposure is a prerequisite.
- [1] Jarosková, L.; Linders, J. T. M.; Buyck, C. F. R. N.; Van der Veken, L. J. E.; Dimitrov, V. D.; Nikiforov, T. T. Pyrrolidin-2-one and piperidin-2-one derivatives as 11-beta hydroxysteroid dehydrogenase inhibitors. WO2005108360A1, 2005. View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. View Source
